molecular formula C10H6ClN3O2 B15247364 2-Chloro-5-nitro-3,3'-bipyridine

2-Chloro-5-nitro-3,3'-bipyridine

Cat. No.: B15247364
M. Wt: 235.62 g/mol
InChI Key: RZFQFZOSVAFAJF-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-3,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 5-position on one of the pyridine rings. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and supramolecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 2-Chloro-5-nitro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include:

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Stille Coupling: Involves the use of tin reagents.

    Negishi Coupling: Employs zinc reagents.

    Ullmann Coupling: Copper-catalyzed coupling of aryl halides.

    Wurtz Coupling: Sodium-mediated coupling of alkyl halides.

Industrial Production Methods: Industrial production of bipyridine derivatives typically involves large-scale application of the aforementioned coupling reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-nitro-3,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-3,3’-bipyridine involves its interaction with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The nitro and chloro groups play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-nitro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in coordination chemistry and catalysis .

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-chloro-5-nitro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6ClN3O2/c11-10-9(7-2-1-3-12-5-7)4-8(6-13-10)14(15)16/h1-6H

InChI Key

RZFQFZOSVAFAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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